5,5'-Bithiazole
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Overview
Description
5,5’-Bithiazole is an organic compound with the molecular formula C6H4N2S2. It consists of two thiazole rings connected at the 5-position. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. 5,5’-Bithiazole is known for its potential antibacterial, antifungal, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5,5’-Bithiazole can be synthesized through a homocoupling reaction of 5-bromothiazole using nickel as a catalyst. The reaction involves the use of liquid chromatography for purification and crystallization from an ethanol-water solution over two weeks . Another method involves cross-coupling reactions between halogenated thiazole derivatives and organometallic reagents .
Industrial Production Methods: Industrial production methods for 5,5’-Bithiazole are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, involving the use of transition-metal-catalyzed arylation or cross-coupling reactions .
Chemical Reactions Analysis
Types of Reactions: 5,5’-Bithiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
5,5’-Bithiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and coordination compounds.
Biology: It has potential antibacterial, antifungal, and anti-inflammatory properties.
Industry: It is used in the development of light-emitting electrochemical cells and organic photovoltaics
Mechanism of Action
The mechanism of action of 5,5’-Bithiazole varies depending on its application:
Antibacterial and Antifungal: It disrupts the cell membrane integrity of microorganisms.
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
- 2,2’-Bithiazole
- 4,4’-Bithiazole
- 2,5’-Bithiazole
Comparison: 5,5’-Bithiazole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
Molecular Formula |
C6H4N2S2 |
---|---|
Molecular Weight |
168.2 g/mol |
IUPAC Name |
5-(1,3-thiazol-5-yl)-1,3-thiazole |
InChI |
InChI=1S/C6H4N2S2/c1-5(9-3-7-1)6-2-8-4-10-6/h1-4H |
InChI Key |
NLNGCRLCWKKDAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=N1)C2=CN=CS2 |
Origin of Product |
United States |
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